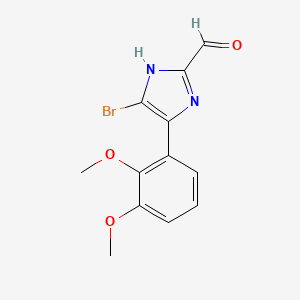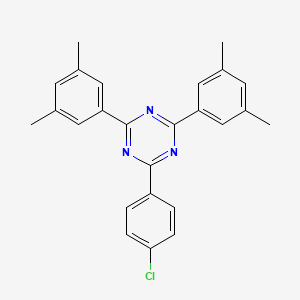
Biotin Azide Plus
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin Azide Plus: is a biotinylation reagent used primarily in click chemistry. It is a derivative of biotin, a B-complex vitamin, and contains an azide group that allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound is highly valued for its ability to form strong, active copper complexes that act simultaneously as both reactant and catalyst in CuAAC reactions .
准备方法
Synthetic Routes and Reaction Conditions: : Biotin Azide Plus is synthesized by linking a biotin moiety to an azide group through a spacer arm. The synthesis involves the use of copper-chelating systems to ensure the formation of strong, active copper complexes. The reaction conditions typically involve mild temperatures and the presence of copper catalysts to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the preparation of the biotin-azide intermediate, followed by purification and quality control to meet research-grade standards .
化学反应分析
Types of Reactions: : Biotin Azide Plus primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This type of reaction is a form of click chemistry that allows for the rapid and efficient formation of triazole linkages .
Common Reagents and Conditions: : The common reagents used in these reactions include copper sulfate, sodium ascorbate, and alkyne-containing compounds. The reaction conditions typically involve room temperature and aqueous solvents to ensure biocompatibility .
Major Products Formed: : The major products formed from these reactions are triazole-linked biotinylated compounds. These products are highly stable and can be used for various applications, including protein labeling and detection .
科学研究应用
Chemistry: : In chemistry, Biotin Azide Plus is used for the biotinylation of glycoproteins and carbohydrate-containing compounds. It is particularly useful for labeling oxidizable sugars or aldehydes .
Biology: : In biological research, this compound is employed for imaging and detecting low-abundance targets. It is used in protocols for staining fixed and permeabilized cells, as well as labeling proteins in cell lysates .
Medicine: : In medical research, this compound is used for the detection and analysis of biomolecules. Its ability to form stable triazole linkages makes it valuable for studying protein interactions and cellular processes .
Industry: : In industrial applications, this compound is used for the development of diagnostic assays and the production of biotinylated reagents. Its high reactivity and stability make it suitable for large-scale production .
作用机制
Biotin Azide Plus exerts its effects through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide group in this compound reacts with alkyne-containing compounds in the presence of copper catalysts to form stable triazole linkages. This reaction is highly efficient and occurs under mild conditions, making it suitable for various applications .
相似化合物的比较
Similar Compounds: : Similar compounds include conventional biotin-azide and picolyl azides. These compounds also participate in CuAAC reactions but may not have the same level of reactivity and stability as Biotin Azide Plus .
Uniqueness: : this compound is unique due to its complete copper-chelating system, which allows for the formation of strong, active copper complexes. This feature enhances its reactivity and makes it particularly valuable for detecting low-abundance targets and improving biocompatibility .
属性
分子式 |
C24H42N10O5S |
|---|---|
分子量 |
582.7 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[4-[(3-azidopropylamino)methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C24H42N10O5S/c25-32-28-7-3-6-26-16-19-17-34(33-31-19)9-11-38-13-15-39-14-12-37-10-8-27-22(35)5-2-1-4-21-23-20(18-40-21)29-24(36)30-23/h17,20-21,23,26H,1-16,18H2,(H,27,35)(H2,29,30,36)/t20-,21-,23-/m0/s1 |
InChI 键 |
RENVLGPUZQGLEY-FUDKSRODSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN3C=C(N=N3)CNCCCN=[N+]=[N-])NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


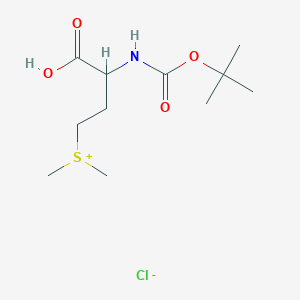
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
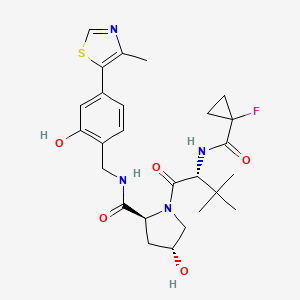
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)

![2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B13714166.png)

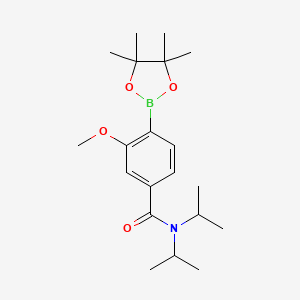
![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)

